molecular formula C21H23N3O5S B2624680 N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-38-5

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2624680
CAS No.: 1021266-38-5
M. Wt: 429.49
InChI Key: DEQHDAHWEQBVMC-UHFFFAOYSA-N
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Description

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule research compound designed for investigative applications. Its molecular structure incorporates a thiazole core linked to a furan carboxamide group and a 3,4-dimethoxyphenethyl chain. The 3,4-dimethoxyphenethylamine moiety is a notable structural feature found in various pharmacologically active compounds, including certain calcium channel modulators . This specific structural motif suggests the compound may be of interest for studying ion channel function or signal transduction pathways. The compound's detailed mechanism of action and primary molecular targets are [ awaiting experimental characterization ]. Based on its hybrid structure, potential research applications could include exploration in areas such as [ e.g., cardiovascular research, neurological studies, or oncology research ]. Researchers can utilize this compound as a chemical tool to probe [ specific biological processes or protein interactions ]. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-16-7-5-14(12-18(16)28-2)9-10-22-19(25)8-6-15-13-30-21(23-15)24-20(26)17-4-3-11-29-17/h3-5,7,11-13H,6,8-10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQHDAHWEQBVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C21H23N3O5S
  • Molecular Weight : 429.49 g/mol
  • IUPAC Name : N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide

Research indicates that compounds similar to N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide may exhibit several mechanisms of action, including:

  • Antioxidant Activity : Compounds with similar structures have been shown to reduce oxidative stress in cellular models by modulating the expression of antioxidant enzymes.
  • Cytoprotective Effects : Studies have demonstrated that such compounds can protect against DNA damage and mitochondrial dysfunction induced by carcinogens.
  • Anti-inflammatory Properties : Some derivatives exhibit the ability to inhibit pro-inflammatory cytokines, potentially reducing inflammation-related diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress and enhances cellular defense mechanisms.
CytoprotectiveProtects against DNA damage and mitochondrial impairment in vitro.
Anti-inflammatoryInhibits the release of inflammatory mediators in cell cultures.

Case Studies

  • Cytoprotective Effects in Colon Fibroblasts :
    A study investigated the effects of a structurally similar compound on human colon fibroblast cells (CCD-18Co). The compound showed significant protection against DNA strand breaks and mitochondrial damage when cells were exposed to the carcinogen 4-nitroquinoline 1-oxide (4NQO). The protective mechanism was linked to the reduction of nitrosative stress and an increase in glutathione levels, highlighting its potential role in chemoprevention ( ).
  • Inhibition of Pro-inflammatory Cytokines :
    Another study explored the anti-inflammatory properties of related compounds. The results indicated that these compounds could significantly reduce the levels of pro-inflammatory cytokines in macrophage cell lines, suggesting their utility in treating inflammatory diseases ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

describes compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e). Key comparisons include:

  • Substituent Effects: The target compound’s 3,4-dimethoxyphenethyl group is bulkier and more lipophilic than the morpholinomethyl or methylpiperazinyl groups in 4d and 4e. This could enhance blood-brain barrier penetration but reduce aqueous solubility . Chlorinated benzamide derivatives (e.g., 4d, 4e) may exhibit stronger electrophilic character, favoring covalent interactions with target proteins compared to the non-chlorinated furan carboxamide in the target compound .
  • Physicochemical Properties: Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Target Compound ~485 Not reported 3,4-Dimethoxyphenethyl, furan 4d ~520 180–182 Morpholinomethyl, pyridinyl 4e ~533 175–177 Methylpiperazinyl, pyridinyl The higher molecular weight of 4d and 4e correlates with their chlorinated benzamide groups, while the target compound’s furan and methoxy groups may lower its melting point .

Thiazole Derivatives with Sulfonamide and Hydrazine Moieties

and highlight compounds like 4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (28). Key differences include:

  • Functional Groups: Compound 28 incorporates a sulfamoylphenyl group, which is absent in the target compound. Sulfonamides are known for antibacterial activity (e.g., sulfa drugs), suggesting divergent therapeutic applications . The hydrazine moiety in 28 allows for further derivatization (e.g., hydrazone formation), whereas the target compound’s propionamide side chain offers stability but fewer reactive sites .

Heterocyclic Systems: Thiazole vs. Thiadiazole

discusses 1,3,4-thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Comparisons include:

  • Aromaticity and Electronic Effects :
    • Thiadiazoles contain two nitrogen atoms in the ring, increasing electron deficiency compared to thiazoles. This may enhance interactions with electron-rich biological targets (e.g., enzyme active sites) .
    • The target compound’s thiazole ring, with one nitrogen atom, may offer better metabolic stability than thiadiazoles, which are prone to ring-opening reactions .

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